4-(3-ethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
Overview
Description
4-(3-ethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a complex organic compound that belongs to the class of benzothiazine derivatives. This compound is characterized by the presence of a benzothiazine ring system, which is fused with a pyrrolidine ring and substituted with an ethylphenyl group. Benzothiazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-ethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzothiazine Ring: The benzothiazine ring can be synthesized by the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound under acidic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a cycloaddition reaction involving an azomethine ylide and an appropriate dipolarophile.
Substitution with the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(3-ethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace substituents on the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and room temperature.
Substitution: Amines, thiols, polar solvents, and mild heating.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thio-substituted benzothiazine derivatives.
Scientific Research Applications
4-(3-ethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(3-ethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of inflammatory pathways, disruption of microbial cell walls, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-methylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
- 4-(3-ethylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
- 4-(3-ethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-sulfone
Uniqueness
4-(3-ethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[4-(3-ethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-2-16-8-7-9-17(14-16)23-15-20(21(24)22-12-5-6-13-22)27(25,26)19-11-4-3-10-18(19)23/h3-4,7-11,14-15H,2,5-6,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIPHVCBWZXRCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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